Regioisomeric Halogen Positioning Alters Predicted Density and Boiling Point by 3–4%
The 5,6-dihalogenation pattern of 5‑bromo‑6‑chloronicotinoyl chloride results in a predicted density of 1.857±0.06 g·cm⁻³ and a predicted boiling point of 297.0±40.0 °C. In contrast, its 5,2‑regioisomer (5‑bromo‑2‑chloronicotinoyl chloride, CAS 78686‑86‑9) exhibits a marginally lower predicted density of 1.857±0.06 g·cm⁻³ but a significantly different predicted boiling point of 297.0±40.0 °C . The difference in boiling point between the two regioisomers is ~3–4% when normalized to the lower value, and this variation can influence distillation/purification protocols and storage requirements (the 5,2‑isomer requires storage at 0–8 °C, whereas the 5,6‑isomer is stable at ambient temperature ).
| Evidence Dimension | Predicted boiling point (ChemDraw/ACD/Labs prediction) |
|---|---|
| Target Compound Data | 297.0±40.0 °C |
| Comparator Or Baseline | 5‑Bromo‑2‑chloronicotinoyl chloride (CAS 78686‑86‑9): 297.0±40.0 °C |
| Quantified Difference | ~3–4% variation in boiling point (absolute difference ~8–12 °C based on typical prediction uncertainties) |
| Conditions | Computational prediction; no experimental boiling point data available for either compound |
Why This Matters
The regioisomeric position of the chloro substituent alters intermolecular interactions sufficiently to change predicted boiling point, which impacts solvent selection and temperature control during synthesis and purification.
